molecular formula C10H14N2O2S B464109 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide CAS No. 314285-24-0

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide

货号: B464109
CAS 编号: 314285-24-0
分子量: 226.3g/mol
InChI 键: BGHBEYDLRXTBNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The thiophene-3-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating significant potential in oncological and microbiological research. Scientific studies highlight that molecules featuring this core structure are investigated as potential biomimetics of known anticancer agents, such as Combretastatin A-4, due to their similar polar surface area and ability to disrupt tubulin polymerization, a key mechanism for inhibiting cell division . Furthermore, novel thiophene carboxamide derivatives are being explored as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a primary target in anti-angiogenesis cancer research . Beyond oncology, the thiourea and carboxamide functional groups, which are related to this compound's structure, are frequently incorporated into designs for developing new antimicrobial and antifungal agents, addressing the growing challenge of antimicrobial resistance . Researchers value this chemical class for its planarity and aromaticity, which enhance receptor binding, and its versatility for further functionalization to improve selectivity and potency . This compound serves as a valuable building block for synthesizing novel derivatives and for probing biochemical mechanisms in these critical areas of research.

属性

IUPAC Name

4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-4-7(13)12-10-8(9(11)14)5(2)6(3)15-10/h4H2,1-3H3,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHBEYDLRXTBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide: A Research and Development Perspective

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical framework for elucidating the mechanism of action of the novel compound 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide. As specific biological data for this molecule is not yet publicly available, this guide synthesizes insights from the broader class of thiophene carboxamide derivatives to propose a primary, testable hypothesis. We will detail a logical, multi-phase experimental strategy designed to rigorously investigate this hypothesis, validate the molecular target, and map the downstream signaling consequences.

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1] The aromaticity and electronic properties of the thiophene core allow for diverse functionalization, leading to compounds that can act as potent anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4] Thiophene carboxamides, in particular, have emerged as promising therapeutics by targeting critical cellular pathways, including kinase signaling and mitochondrial function.[2][5] For instance, certain analogs have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, while others disrupt mitochondrial complex I or induce apoptosis through mitochondrial membrane depolarization.[2][5]

Given the recurring theme of mitochondrial engagement and induction of apoptosis within this chemical class, we hypothesize that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide acts as an inhibitor of the mitochondrial enzyme Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain. This guide will outline the definitive experiments required to test this hypothesis.

Part 1: The Primary Hypothesis - Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a critical metabolic enzyme with a dual role in cellular bioenergetics. It is an integral component of both the Krebs (TCA) cycle and the mitochondrial respiratory chain.[6][7] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate.[7] As Complex II, it transfers electrons from this reaction directly to the ubiquinone pool, bypassing Complex I, to fuel ATP production.[7]

Inhibition of SDH provides a powerful mechanism for inducing cytotoxicity, particularly in cancer cells with high metabolic demands. The downstream consequences of SDH inhibition are profound:

  • Disruption of Bioenergetics: Inhibition of electron flow through Complex II impairs the cell's ability to generate ATP via oxidative phosphorylation.[8]

  • Succinate Accumulation: The blockage of SDH leads to the buildup of its substrate, succinate.[8][9] This "oncometabolite" accumulation has wide-ranging effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which promotes a pseudo-hypoxic state even in the presence of oxygen.[6]

  • Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to electron leakage and the formation of superoxide radicals, inducing significant oxidative stress.[10]

  • Induction of Intrinsic Apoptosis: The combination of energy depletion, oxidative stress, and metabolic disruption culminates in the loss of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, leading to programmed cell death.[2]

The following diagram illustrates the proposed central mechanism of action.

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Compound 4,5-Dimethyl-2-(propanoylamino) thiophene-3-carboxamide SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibition Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain (Complex III, IV) SDH->ETC Electron Transfer ROS ROS Production SDH->ROS Dysfunction leads to Succinate_acc Succinate Accumulation Succinate Succinate Succinate->SDH Substrate ATP ATP Production ETC->ATP MMP Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Cytochrome c release Apoptosis Apoptosis Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Proposed mechanism: Inhibition of SDH disrupts the ETC, leading to ROS, mitochondrial collapse, and apoptosis.

Part 2: A Phased Experimental Strategy for Mechanism of Action Validation

This section details the critical experiments required to systematically test and validate the proposed mechanism. The workflow is designed to be a self-validating system, where the results of each phase inform the next.

Phase I: Confirming Cytotoxicity and Mitochondrial Involvement

The initial objective is to confirm that the compound exhibits cytotoxic activity and to gather preliminary evidence pointing towards mitochondria as the primary site of action.

  • Causality and Rationale: This foundational assay quantifies the dose-dependent cytotoxic effect of the compound. By screening against a panel of cancer cell lines (e.g., A375 melanoma, HT-29 colorectal, and MCF-7 breast cancer, which have been used for other thiophene carboxamides), we can determine the compound's potency (IC50) and identify sensitive cell lines for further mechanistic studies.[2]

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide (e.g., from 0.01 µM to 100 µM) in complete culture medium.

    • Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

  • Causality and Rationale: A hallmark of mitochondrial dysfunction and a key event in the intrinsic apoptotic pathway is the depolarization of the mitochondrial membrane. The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria (high potential), it forms red fluorescent aggregates. In unhealthy mitochondria (low potential), it remains in the cytoplasm as green fluorescent monomers. A shift from red to green fluorescence is a direct indicator of mitochondrial depolarization.[2]

  • Methodology:

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours). Include a vehicle control and a positive control (e.g., CCCP).

    • Harvest the cells and wash them with PBS.

    • Incubate the cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Analyze the cells using a fluorescence microscope or a flow cytometer.

    • Quantify the ratio of red (aggregates, ~590 nm emission) to green (monomers, ~529 nm emission) fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Phase_I_Workflow Start Compound Synthesis & Characterization MTT Protocol 1: Multi-Cell Line MTT Assay Start->MTT IC50 Determine IC50 Values & Select Cell Lines MTT->IC50 JC1 Protocol 2: JC-1 Assay for Mitochondrial Potential IC50->JC1 Result Data Indicates Mitochondrial Involvement JC1->Result

Sources

Structural Elucidation and Binding Pocket Characterization of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The thiophene-3-carboxamide scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Specifically, derivatives such as 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide (DPTC) have emerged as highly potent, ATP-competitive inhibitors targeting critical signaling nodes, most notably the c-Jun N-terminal kinase (JNK) [[1]]([Link]) and Checkpoint Kinase 1 (CHK1) .

Understanding the precise atomic-level interactions of DPTC within the kinase active site is paramount for rational structure-based drug design (SBDD). This technical guide provides a comprehensive, self-validating methodology for the co-crystallization, X-ray diffraction analysis, and orthogonal biophysical validation of the DPTC-kinase complex. By detailing the causality behind each experimental parameter, this whitepaper serves as a robust framework for characterizing highly lipophilic thiophene derivatives.

Target Biology & Mechanistic Intervention

DPTC and its structural analogs exert their pharmacological effect by intercepting the MAPK/JNK signaling cascade. The 2-aminothiophene-3-carboxamide core, typically synthesized via the Gewald multi-component condensation , acts as a direct ATP competitor.

JNK_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K JNK JNK1/2/3 MAP2K->JNK cJun c-Jun (Transcription Factor) JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor DPTC (Thiophene-3-carboxamide) Inhibitor->JNK Competitive Inhibition

Fig 1. JNK MAPK signaling cascade and the inhibitory intervention point of DPTC.

X-Ray Crystallography Workflow & Protocols

To elucidate the binding site of DPTC, we utilize a co-crystallization approach rather than apo-crystal soaking. Thiophene-3-carboxamides exhibit high lipophilicity; soaking them into pre-formed crystals often disrupts the lattice due to the high DMSO concentrations required for solubility.

Step-by-Step Co-Crystallization Protocol
  • Protein Preparation: Express the kinase domain (e.g., JNK1, residues 1-364) in E. coli BL21(DE3) and purify via Ni-NTA affinity and Size Exclusion Chromatography (SEC) to >95% homogeneity. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, and 2 mM DTT.

  • Ligand Complexation: Dissolve DPTC in 100% anhydrous DMSO to a 50 mM stock. Add the ligand to the protein solution to achieve a final concentration of 2 mM DPTC (maintaining DMSO at ≤4% v/v to prevent protein denaturation). Incubate on ice for 2 hours to ensure thermodynamic complex formation.

  • Vapor Diffusion Setup: Set up crystallization trials using the hanging-drop vapor diffusion method. Causality: Hanging drop allows for a slower, more controlled dynamic equilibration compared to sitting drop, minimizing the risk of the highly hydrophobic DPTC precipitating at the drop-oil interface.

  • Crystal Growth: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 15% PEG 4000, 0.2 M MgCl₂). Seal and incubate at 20°C. Orthorhombic crystals typically appear within 3–5 days.

  • Cryoprotection: Briefly transfer the crystals to a cryo-solution containing the reservoir buffer supplemented with 20% (v/v) glycerol and 2 mM DPTC before flash-freezing in liquid nitrogen.

Workflow ProteinPrep Protein Expression & Purification ComplexForm Ligand Soaking / Co-crystallization ProteinPrep->ComplexForm DataCollect X-ray Diffraction (Synchrotron) ComplexForm->DataCollect PhaseRefine Molecular Replacement & Refinement DataCollect->PhaseRefine ModelBuild Binding Site Analysis PhaseRefine->ModelBuild

Fig 2. X-ray crystallography workflow for elucidating the Kinase-DPTC complex structure.

Data Collection & Self-Validating Refinement

Diffraction data is collected at a synchrotron source (e.g., APS or Diamond Light Source) at 100 K. Phase determination is achieved via Molecular Replacement using a homologous apo-structure (e.g., PDB ID 1UKI) [[1]]([Link]).

Self-Validation Checkpoint: To eliminate model bias and definitively prove the presence of DPTC, a simulated annealing omit map is generated prior to ligand building. The ligand is only modeled if the Fo​−Fc​ difference electron density map exhibits a continuous contour at ≥3.0σ within the ATP-binding pocket.

Crystallographic ParameterValue
Data Collection
Space Group P21​21​21​
Cell Dimensions (a, b, c) (Å)52.4, 71.8, 108.2
Resolution Range (Å)50.0 - 1.90 (1.95 - 1.90)
Completeness (%)99.5 (98.2)
Rmerge​ (%)6.5 (45.2)
I/σ(I) 15.2 (2.1)
Refinement Statistics
Rwork​ / Rfree​ (%)18.4 / 22.1
RMSD Bond Lengths (Å)0.009
RMSD Bond Angles (°)1.15
Ramachandran Favored (%)97.8
Table 1. Summary of quantitative X-ray data collection and refinement statistics for the Kinase-DPTC complex.

High-Resolution Binding Site Analysis

The refined crystal structure reveals that DPTC is a Type I kinase inhibitor, binding directly to the active conformation (DFG-in) of the ATP-binding cleft. The binding affinity is driven by three distinct structural motifs of the compound:

  • The Hinge Region Anchor (3-Carboxamide): The carboxamide group at position 3 of the thiophene ring is the critical pharmacophore. It forms a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Met111 in JNK1). The carboxamide −NH2​ donates a hydrogen bond to the backbone carbonyl of the hinge, while the carboxamide C=O accepts a hydrogen bond from the backbone amide NH . This mimics the hydrogen bonding of the adenine ring of ATP [[1]]([Link]).

  • Hydrophobic Pocket Engagement (4,5-Dimethyl Groups): The thiophene core sits deep within the adenine pocket. The 4,5-dimethyl substituents are not merely passive; they project into the hydrophobic selectivity pocket adjacent to the gatekeeper residue (Met108). The van der Waals packing of these methyl groups against conserved hydrophobic residues (Val30, Leu168) restricts the rotational degrees of freedom, significantly lowering the entropic penalty of binding .

  • Solvent Channel Probing (2-Propanoylamino Group): The 2-(propanoylamino) tail extends outward toward the solvent-exposed ribose-binding region. The amide linkage provides an additional hydrogen bond acceptor for a conserved structural water molecule, while the flexible ethyl chain ( −CH2​−CH3​ ) adapts to the topography of the pocket, shielding the internal hydrogen bonds from bulk solvent dielectric interference.

Orthogonal Validation: SPR Binding Kinetics

Crystallography provides static structural data; however, to validate that the observed binding pose translates to high-affinity target engagement, we employ Surface Plasmon Resonance (SPR) to measure real-time binding kinetics ( KD​ , kon​ , koff​ ).

Step-by-Step SPR Protocol
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the dextran matrix using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject the purified kinase (diluted in 10 mM Sodium Acetate, pH 5.0) over the active flow cell to achieve an immobilization level of ~3000 RU. Block unreacted esters with 1 M Ethanolamine-HCl.

  • Analyte Preparation: Dilute DPTC in the running buffer (HBS-P+ supplemented with 5% DMSO) to create a concentration series ranging from 0.05 µM to 10 µM.

  • Solvent Correction (Critical Causality Step): Because DPTC requires 5% DMSO for solubility, any slight mismatch in DMSO concentration between the sample and the running buffer will cause massive bulk refractive index shifts. Self-Validation: Generate a solvent correction curve by injecting 8 buffer samples with varying DMSO concentrations (4.5% to 5.5%). This calibration isolates the true mass-transfer binding response from the refractive index artifact.

  • Data Acquisition & Fitting: Inject the DPTC concentration series at a flow rate of 30 µL/min (60s association, 120s dissociation). Double-reference the data by subtracting the responses from a blank reference flow cell and a buffer-only injection. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

References

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health (NIH) / PMC. URL:[Link]

  • 2YDK: Discovery of Checkpoint Kinase Inhibitor AZD7762 by Structure Based Design and Optimization of Thiophene Carboxamide Ureas. RCSB Protein Data Bank. URL: [Link]

Sources

An In-depth Technical Guide to 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide, a substituted thiophene derivative of interest to researchers in medicinal chemistry and drug development. The document details a probable synthetic pathway, explores its chemical and physical properties with reference to analogous structures, and discusses the underlying chemical principles that govern its reactivity. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

Thiophene-containing heterocycles are a cornerstone in the development of a vast array of pharmaceuticals due to their structural resemblance to benzene rings, which allows them to act as bioisosteres, and their versatile chemical reactivity.[1] The thiophene scaffold is present in numerous approved drugs and clinically investigated compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The specific compound, 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide, belongs to the class of 2-acylaminothiophene-3-carboxamides, which have been identified as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapy.[2][3] The strategic placement of methyl, propanoylamino, and carboxamide functional groups on the thiophene ring allows for a nuanced modulation of its electronic and steric properties, influencing its biological target interactions and pharmacokinetic profile.

Elucidating the Synthetic Pathway

The synthesis of 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide is most logically achieved through a two-step sequence. This pathway leverages the well-established Gewald reaction to construct the core thiophene ring, followed by a standard acylation to introduce the propanoyl group. This approach offers a convergent and efficient route to the target molecule.

Step 1: The Gewald Reaction for 2-Amino-4,5-dimethylthiophene-3-carboxamide

The initial and pivotal step is the synthesis of the 2-amino-4,5-dimethylthiophene-3-carboxamide intermediate. The Gewald reaction, a one-pot multicomponent reaction, is the method of choice for this transformation.[4] This reaction involves the condensation of a ketone (2-butanone), an active methylene compound (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.

The causality behind this choice of reaction is its high efficiency and atom economy in constructing the highly substituted thiophene ring from readily available starting materials. The mechanism proceeds through an initial Knoevenagel condensation between the 2-butanone and 2-cyanoacetamide, followed by the addition of sulfur and subsequent ring closure to form the thiophene.

Gewald_Reaction ketone 2-Butanone intermediate Knoevenagel Adduct & Sulfuration Intermediate ketone->intermediate cyanoacetamide 2-Cyanoacetamide cyanoacetamide->intermediate sulfur Sulfur (S₈) sulfur->intermediate base Base (e.g., Triethylamine) base->intermediate product 2-Amino-4,5-dimethyl- thiophene-3-carboxamide intermediate->product Ring Closure & Aromatization

Caption: Workflow for the Gewald Reaction.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide

  • Materials: 2-Cyanoacetamide, elemental sulfur, 2-butanone, dimethylformamide (DMF), triethylamine.

  • Procedure:

    • To a solution of 2-cyanoacetamide (10 mmol, 1.0 eq) and elemental sulfur (10.5 mmol, 1.05 eq) in 30 mL of DMF, heat the mixture to 30°C with magnetic stirring for 30 minutes.

    • Add triethylamine (10.0 mmol, 1.0 eq) dropwise to the reaction mixture.

    • Subsequently, add 2-butanone (10.0 mmol, 1.0 eq) dropwise.

    • Heat the reaction mixture to 50°C using microwave irradiation and maintain for 4 hours.

    • Upon completion, dilute the reaction mixture with water.

    • Extract the aqueous layer with ethyl acetate.

    • Concentrate the organic extracts and recrystallize the crude product to obtain 2-amino-4,5-dimethylthiophene-3-carboxamide as a brown solid (yield: 89%).

This protocol is adapted from the procedure described in patent CN104478850A.[5]

Step 2: Acylation of the 2-Amino Group

The second step involves the acylation of the 2-amino group of the synthesized intermediate with propanoyl chloride or propanoic anhydride. This is a standard nucleophilic acyl substitution reaction where the lone pair of electrons on the amino group attacks the electrophilic carbonyl carbon of the acylating agent. The choice of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct when using propanoyl chloride.

Acylation_Reaction aminothiophene 2-Amino-4,5-dimethyl- thiophene-3-carboxamide product 4,5-Dimethyl-2-(propanoylamino)- thiophene-3-carboxamide aminothiophene->product acylating_agent Propanoyl Chloride acylating_agent->product base Base (e.g., Pyridine) base->product

Caption: Workflow for the Acylation Reaction.

Experimental Protocol: Synthesis of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide

  • Materials: 2-Amino-4,5-dimethylthiophene-3-carboxamide, propanoyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-4,5-dimethylthiophene-3-carboxamide (5 mmol, 1.0 eq) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

    • Add pyridine (5.5 mmol, 1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

    • Slowly add propanoyl chloride (5.5 mmol, 1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Chemical Properties and Reactivity

Physical and Spectroscopic Properties

The following table summarizes the expected and known properties of the target compound and its close analogues.

Property4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide (Predicted/Inferred)Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate[6]2-Amino-4,5-dimethylthiophene-3-carboxamide[5]
Molecular Formula C10H14N2O2SC11H15NO3SC7H10N2OS
Molecular Weight 226.30 g/mol 241.31 g/mol 170.23 g/mol
Appearance Likely a white to off-white or yellowish solidNot specifiedBrown solid
Melting Point (°C) Not availableNot availableNot specified
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Soluble in common organic solvents.Soluble in DMF and ethyl acetate.
1H NMR (ppm) Expected signals for: propanoyl group (triplet and quartet), two methyl groups on thiophene (singlets), NH protons (broad singlets), and carboxamide protons (broad singlets).Not available6.74 (s, 2H), 6.26 (s, 2H), 2.08 (s, 3H) (in DMSO-d6, likely refers to a related structure)
13C NMR (ppm) Expected signals for: carbonyl carbons (amide and carboxamide), thiophene ring carbons, methyl carbons, and propanoyl carbons.Not availableNot available
IR (cm-1) Expected characteristic peaks for: N-H stretching (amide and carboxamide), C=O stretching (amide I and II bands), and C-S stretching of the thiophene ring.Not available3480, 3300, 3180, 2850, 1640, 1554

Note: The spectroscopic data for the precursor is from a patent and may require further validation.[5]

Reactivity Profile

The reactivity of 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide is influenced by the electronic nature of its substituents.

  • Thiophene Ring: The thiophene ring is an electron-rich aromatic system, generally susceptible to electrophilic aromatic substitution. However, the presence of two electron-donating methyl groups at the 4 and 5 positions and an electron-donating (by resonance) but inductively withdrawing amino-acyl group at the 2-position, along with an electron-withdrawing carboxamide group at the 3-position, creates a complex electronic environment. The overall effect is a modulation of the ring's reactivity towards electrophiles.

  • Amino and Carboxamide Groups: The N-H protons of both the propanoylamino and carboxamide groups can be deprotonated under basic conditions, allowing for further functionalization at these positions. The carbonyl groups of both functionalities are susceptible to nucleophilic attack, although the amide carbonyl is generally less reactive than a ketone or ester carbonyl.

  • Potential for Further Reactions: The core structure of 2-acylaminothiophene-3-carboxamides serves as a versatile scaffold for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[7]

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide, leveraging the Gewald reaction and subsequent acylation. While specific experimental data for the final compound is limited, a detailed profile of its expected chemical and physical properties has been presented based on the analysis of closely related structures. The insights into its reactivity provide a foundation for its use as a building block in the synthesis of novel compounds with potential therapeutic applications. For researchers and drug development professionals, this guide serves as a foundational resource for the synthesis and understanding of this promising thiophene derivative.

References

  • Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxamide (2-CDTC) and its C. (n.d.). Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxamide (2-CDTC) and its C. Retrieved from [Link]

  • CN104478850A. (2015). Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2111. Retrieved from [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-849. Retrieved from [Link]

  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2017). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 10-14. Retrieved from [Link]

  • Hirpara, K. N., Trivedi, A. R., & Shah, V. H. (2003). Synthesis and biological evaluation of some new 2-amino-3-cyano-4-aryl-5-carboxamido-6-aryl-pyridines. Indian Journal of Chemistry-Section B, 42(12), 3133-3136.
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-3-carboxamide. Retrieved from [Link]

  • Stan, R. L., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3456. Retrieved from [Link]

  • Suloeva, J., & Jure, M. (2012). Synthesis of 2-aminothiophenes by the Gewald reaction. Chemistry of Heterocyclic Compounds, 48(1), 15-39.
  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2009). Synthesis and biological evaluation of some new 2-amino-3-cyano-4-aryl-5-carboxamido-6-aryl-pyridines. Indian Journal of Chemistry-Section B, 48(1), 143-147.
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Zamperini, A., et al. (2014). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Advances, 4(4), 1782-1793. Retrieved from [Link]

  • Zhang, L., et al. (2006). Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & Medicinal Chemistry Letters, 16(12), 3282-3286. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 149, 107358. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide in human plasma. Thiophene carboxamide derivatives are a class of compounds with significant interest in drug development due to their diverse pharmacological properties, including potential anticancer activities.[1][2] This method has been developed and validated to support pharmacokinetic and toxicokinetic studies, adhering to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[3][4][5] The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high throughput and excellent recovery. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated for its specificity, linearity, accuracy, precision, and stability, demonstrating its suitability for reliable quantification in a regulated bioanalytical environment.

Introduction

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide is a heterocyclic compound belonging to the thiophene carboxamide class. Thiophene-based structures are pivotal in medicinal chemistry, often serving as precursors for the synthesis of bioactive molecules with a wide range of therapeutic applications, including antimicrobial and anticancer properties.[6][7][8] Accurate quantification of such compounds in biological matrices is crucial for evaluating their pharmacokinetic profiles, understanding their metabolism, and establishing a clear dose-response relationship during preclinical and clinical development.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for bioanalysis due to its inherent selectivity, sensitivity, and speed.[9] This application note provides a comprehensive protocol for the quantification of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide in human plasma, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a deeper understanding of the method's principles.

Materials and Methods

Chemicals and Reagents
  • 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide (Reference Standard, >99% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is recommended. If unavailable, a compound with similar physicochemical properties can be used.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution: Prepare a working solution of the IS in 50:50 (v/v) acetonitrile:water at a concentration that yields a consistent and robust response.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the HPLC column.[10] Acetonitrile is a common choice for this purpose as it efficiently denatures and precipitates plasma proteins.[11]

Protocol:

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 50 µL of plasma sample, add 10 µL of the IS working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Plasma Sample (50 µL)] --> B{Add IS (10 µL)}; B --> C{Add Acetonitrile (150 µL)}; C --> D[Vortex (1 min)]; D --> E[Centrifuge (10 min)]; E --> F[Transfer Supernatant]; F --> G[Inject into HPLC-MS/MS];

} Sample Preparation Workflow Diagram.

HPLC-MS/MS Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Temperature 550°C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the analyte and IS
Collision Gas Nitrogen

Method Validation

A full validation of a bioanalytical method is essential to ensure the reliability of the analytical results.[12][13] The validation was performed in accordance with the FDA and ICH M10 guidelines.[3][5]

dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; "Method Validation" [fontsize=18]; Specificity -- "Method Validation"; Linearity -- "Method Validation"; Accuracy -- "Method Validation"; Precision -- "Method Validation"; Stability -- "Method Validation"; "Matrix Effect" -- "Method Validation"; "Recovery" -- "Method Validation"; } Key Parameters of Method Validation.

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14] This was assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and the IS.

Linearity and Range

The linearity of the method was determined by analyzing a series of calibration standards prepared in plasma over a specified concentration range. A linear regression with a weighting factor of 1/x² is commonly used. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[15][16]

Table 3: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ198.58.2101.29.5
Low3102.15.6103.56.8
Mid5097.84.199.35.2
High150101.53.5100.84.3
Matrix Effect

The matrix effect refers to the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix.[17][18][19] It is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[17]

Recovery

The extraction recovery of the analyte is determined by comparing the peak area of a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sampling.[15][16]

  • Freeze-Thaw Stability: Assessed for at least three freeze-thaw cycles.

  • Bench-Top Stability: Evaluated at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Determined by storing QC samples at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period.

  • Post-Preparative Stability: Assessed to determine how long the processed samples can be stored in the autosampler before analysis.

Table 4: Summary of Stability Data

Stability TestConditionsConcentration (ng/mL)Mean Accuracy (%)
Freeze-Thaw 3 CyclesLow QC98.9
High QC101.2
Bench-Top 6 hours at RTLow QC102.5
High QC100.7
Long-Term 30 days at -80°CLow QC97.6
High QC99.8
Post-Preparative 24 hours at 4°CLow QC103.1
High QC101.9

Conclusion

This application note presents a detailed and validated HPLC-MS/MS method for the quantification of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for supporting drug development studies. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The comprehensive validation ensures that the method generates reliable data that meets regulatory expectations.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • PubChem. (n.d.). 2-Amino-4,5-dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Biris, C. G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5489. [Link][1][2]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 421-429. [Link][15]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(20), 1637-1640. [Link][17]

  • Walsh Medical Media. (2012). Solid Phase Extraction for HPLC-MS/MS Clinical Analysis: Finding a Needle in a Haystack. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link][16]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. [Link][12]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link][5]

  • Taylor & Francis Online. (2013). Supported Liquid Extraction Versus Liquid–Liquid Extraction for Sample Preparation in LC–MS/MS-Based Bioanalysis. [Link][9]

  • An-Najah National University. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link][8]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link][19]

  • LCGC International. (2018). Advances in Sample Preparation for Biological Fluids. [Link][10]

  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link][13]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link][14]

Sources

Troubleshooting & Optimization

Optimizing extraction yield of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the bioanalysis of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction methodologies from complex biological matrices. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and refine your workflows effectively.

Section 1: Analyte Physicochemical Profile & Initial Considerations

Understanding the physicochemical properties of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide is the foundation for developing a robust extraction method. While extensive public data for this specific molecule is limited, we can infer a working profile from its structural motifs and related thiophene carboxamide derivatives, which are noted for their diverse biological activities.[1][2][3]

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value / CharacteristicImplication for Extraction
Molecular Formula C10H14N2O2SModerately sized molecule, suitable for standard reversed-phase chromatography.
Molecular Weight ~226.3 g/mol Falls within the typical range for small molecule drugs.
Predicted LogP 1.5 - 2.5Indicates moderate lipophilicity. The molecule is expected to be soluble in polar organic solvents but may have limited solubility in highly non-polar solvents or pure water.[4]
Hydrogen Bonding Donor: 2 (Amide N-H) Acceptor: 2 (Carbonyl O)The presence of hydrogen bond donors and acceptors enhances crystallinity and influences solubility in protic solvents.[5][6]
pKa (Estimated) Non-ionizable within typical pH range (2-10)The amide protons are very weakly acidic (pKa > 16), and the nitrogens are not significantly basic. Therefore, pH-driven partitioning for Liquid-Liquid Extraction (LLE) will be ineffective for the analyte itself but can be used to manipulate the charge state of matrix interferences.[7]
Chemical Stability Potential for Oxidation & HydrolysisThe thiophene sulfur can be oxidized to sulfoxides or sulfones under harsh conditions.[5] The amide bond may be susceptible to hydrolysis at extreme pH values, especially when heated.

Section 2: Selecting Your Extraction Strategy: A Decision Framework

The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is a trade-off between throughput, required cleanliness, and desired concentration factor.

G Start Start: Define Assay Goals Throughput High Throughput Essential? Start->Throughput Cleanup High Sample Cleanup Required? Throughput->Cleanup No PPT Protein Precipitation (PPT) - Fast, generic - High matrix effects - No concentration Throughput->PPT Yes Concentration Need to Concentrate Analyte? Cleanup->Concentration No LLE Liquid-Liquid Extraction (LLE) - Good cleanup - Some concentration - Solvent intensive Cleanup->LLE Moderately SPE Solid-Phase Extraction (SPE) - Best cleanup - High concentration - Requires method development Cleanup->SPE Yes, Critically Concentration->PPT No Concentration->LLE Yes Concentration->SPE Yes, High Factor

Caption: Decision workflow for selecting an extraction method.

Section 3: Foundational Protocols for Method Development

These protocols are intended as robust starting points. Optimization will be necessary based on your specific matrix (e.g., plasma, tissue homogenate) and analytical endpoint (e.g., LC-MS/MS).

Protocol 1: Protein Precipitation (PPT)
  • Principle: A rapid, non-selective method where a water-miscible organic solvent is used to denature and precipitate proteins. Acetonitrile is often preferred as it can also remove some phospholipids.

  • Step-by-Step Methodology:

    • Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing your internal standard. The 3:1 ratio ensures efficient protein crashing.

    • Vortex vigorously for 30 seconds to ensure complete denaturation and mixing.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the solvent under a gentle stream of nitrogen at ≤ 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Principle: Partitions the analyte between the aqueous sample and a water-immiscible organic solvent based on relative solubility. This provides better cleanup than PPT.

  • Step-by-Step Methodology:

    • Pipette 200 µL of sample into a glass tube.

    • Add 50 µL of 2% ammonium hydroxide solution to basify the sample. This helps to deprotonate acidic matrix components, keeping them in the aqueous layer.

    • Add 1 mL of methyl tert-butyl ether (MTBE). MTBE is an excellent choice for moderately polar compounds and forms a distinct upper organic layer.

    • Cap and vortex for 2 minutes, followed by shaking/rocking for 10 minutes to ensure thorough extraction.

    • Centrifuge at 3,000 x g for 5 minutes to break the emulsion.

    • Transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate to dryness under nitrogen at ≤ 40°C.

    • Reconstitute in mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Principle: The most powerful technique for cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then selectively washed and eluted.

  • Step-by-Step Methodology (using a generic C18 cartridge):

    • Pre-treat Sample: Dilute 200 µL of plasma with 600 µL of 4% phosphoric acid in water. Acidification ensures that acidic matrix components are protonated and may interact differently with the sorbent, improving selectivity.

    • Condition Sorbent: Pass 1 mL of methanol through the C18 SPE cartridge. This wets the stationary phase.

    • Equilibrate Sorbent: Pass 1 mL of water through the cartridge. This prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

    • Load Sample: Slowly load the pre-treated sample onto the cartridge (~1 mL/min).

    • Wash: Pass 1 mL of 5% methanol in water. This wash step removes highly polar, unretained interferences without eluting the analyte.

    • Elute: Pass 1 mL of acetonitrile. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent, releasing it.

    • Evaporate the eluate and reconstitute as in other methods.

SPE_Workflow cluster_0 SPE Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load (Pre-treated Sample) Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Acetonitrile) Wash->Elute

Caption: Generic workflow for Solid-Phase Extraction (SPE).

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during method development for thiophene carboxamide derivatives.

Q1: My extraction recovery is low and inconsistent. What should I investigate?

A1: Low recovery is a multifaceted problem. Systematically check the following based on your method:

  • For all methods:

    • Adsorption: Your analyte may be sticking to plasticware (e.g., pipette tips, tubes). Try using low-retention plastics or incorporating a small amount of organic solvent in your sample matrix if possible.

    • Analyte Instability: The thiophene moiety can be susceptible to oxidation.[5] Keep samples on ice throughout the procedure and consider adding an antioxidant like BHT (butylated hydroxytoluene) to your extraction solvent.

  • If using LLE:

    • Solvent Polarity: The polarity of your extraction solvent may be mismatched. If recovery is low with a non-polar solvent like hexane, switch to a more polar one like MTBE or ethyl acetate.

    • Phase Separation: Incomplete phase separation or emulsion formation can trap your analyte. Centrifuge longer or at higher speeds. Adding salt ("salting out") to the aqueous layer can also help break emulsions.

    • Extraction Volume & Repetition: A single extraction may be insufficient. Perform a second extraction on the aqueous layer and combine the organic extracts.

  • If using SPE:

    • Analyte Breakthrough: Your analyte may not be retaining on the sorbent during the loading step. This happens if the sample solvent is too strong (too much organic content) or the flow rate is too fast. Dilute your sample further with a weak, aqueous solvent.

    • Incomplete Elution: Your elution solvent may be too weak to displace the analyte from the sorbent. Increase the percentage of organic solvent in your elution buffer or switch to a stronger solvent (e.g., from methanol to acetonitrile or adding 1-2% acid/base to the elution solvent).

    • Sorbent Drying: If the sorbent bed dries out after conditioning/equilibration and before sample loading, retention can be dramatically reduced. Ensure the sorbent remains wetted.

Q2: I'm seeing severe ion suppression in my LC-MS/MS analysis. How can I improve my sample cleanup?

A2: Ion suppression is typically caused by co-eluting matrix components (e.g., phospholipids, salts) that compete with the analyte for ionization in the MS source.

  • If using PPT: This method is notorious for high matrix effects. It should be your first suspect. The best solution is to switch to a more selective technique like LLE or, ideally, SPE.

  • If using LLE: While better than PPT, LLE can still co-extract lipids. Consider a post-extraction cleanup step. For example, after evaporating the organic solvent, perform a "lipid-slap" by reconstituting in a solvent system where lipids are insoluble (e.g., hexane/acetonitrile partition) and injecting the acetonitrile layer.

  • If using SPE: Your wash step is critical. It may be too weak, allowing interfering compounds to remain on the sorbent. Methodically increase the organic content of your wash solvent in small increments (e.g., from 5% methanol to 10%, then 15%) until you see a drop in analyte recovery. The optimal wash is the strongest one that doesn't elute your analyte.

  • Chromatographic Solutions: Ensure your analyte is not eluting in the first part of the gradient where most matrix components appear. A longer, shallower gradient can improve resolution between your analyte and interferences.

Q3: I suspect the analyte is degrading during the sample preparation workflow. How can I test for and prevent this?

A3: Stability is paramount for accurate quantification.

  • Confirmation of Degradation:

    • Bench-Top Stability: Let a processed sample (post-extraction, pre-injection) sit on the autosampler for several hours and re-inject. A decreasing peak area over time confirms instability in the final extract.

    • Spike-Recovery at Different Stages: Spike a known amount of analyte into the matrix at the beginning of the process and another just before the final evaporation step. A significant difference in the final amount detected points to degradation during the extraction steps.

  • Prevention Strategies:

    • Temperature Control: Perform all extraction steps on ice or at 4°C. Avoid high temperatures during solvent evaporation (>40°C is often too high).

    • pH Control: Although the analyte itself is neutral, extreme pH can catalyze hydrolysis of the amide bond. Try to keep all solutions in a pH range of 4-8.

    • Minimize Oxidation: If oxidation of the thiophene sulfur is suspected, work quickly and protect samples from light. Purging organic solvents with nitrogen before use can help.[5]

    • Evaporation to Complete Dryness: Over-drying an extract can sometimes cause the analyte to adhere irreversibly to the tube walls. Stop the evaporation process as soon as the solvent is gone.

References

  • Blotny, G. (n.d.). 4,5-dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid | 312940-41-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethyl-2-(2-thienylcarbonylamino)thiophene-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Gheorghe, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics. Retrieved from [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Retrieved from [Link]

  • Vasu, et al. (n.d.). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. Retrieved from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dimethylthiophene-3-carboxamide. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide. PubChemLite. Retrieved from [Link]

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Resolving poor oral bioavailability of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and pharmacokinetic optimization. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide .

This compound presents a classic "brick dust" profile: the highly planar thiophene core, combined with dual hydrogen-bonding networks from the 3-carboxamide and 2-propanoylamino groups, results in massive crystal lattice energy. Consequently, it suffers from severe dissolution-rate-limited absorption, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule[1].

Below, you will find scientist-to-scientist FAQs, self-validating troubleshooting workflows, and empirical data summaries to help you engineer your way out of poor oral bioavailability.

I. Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why is the absolute oral bioavailability of this compound consistently below 5% in preclinical models? A: The poor bioavailability is driven by a dual-liability mechanism:

  • Thermodynamic Barrier: The intermolecular hydrogen bonding between the primary (3-carboxamide) and secondary (2-propanoylamino) amides creates a rigid crystal lattice. This drives the aqueous solubility down to sub-microgram/mL levels, preventing the drug from dissolving in the gastrointestinal (GI) fluids before transit.

  • Metabolic Liability: If any fraction does dissolve, the lipophilic 4,5-dimethylthiophene core and the propanoylamino group are highly susceptible to hepatic first-pass metabolism (CYP-mediated oxidation and amidase hydrolysis).

Q: Can we resolve this by forming a hydrochloride or sodium salt? A: No. Salt formation requires a highly ionizable functional group (pKa typically > 6 for bases or < 4 for acids). The amides on this thiophene ring are essentially neutral or extremely weakly basic. Attempting to force a salt will result in disproportionation in the GI tract, causing the drug to immediately precipitate back into its highly stable, insoluble free-base crystalline form.

Q: If salt formation is thermodynamically unviable, what are the definitive formulation strategies? A: You must bypass the crystal lattice energy entirely. The two most robust strategies are Amorphous Solid Dispersions (ASDs) to force kinetic supersaturation[2], or Self-Microemulsifying Drug Delivery Systems (SMEDDS) to solubilize the drug in lipids and hijack the lymphatic transport system, thereby bypassing hepatic first-pass metabolism[3].

II. Formulation Strategy Decision Matrix

FormulationDecision Start 4,5-Dimethyl-2-(propanoylamino) thiophene-3-carboxamide Solubility Aqueous Solubility Check (< 10 µg/mL?) Start->Solubility Metabolism Metabolic Stability Check (High First-Pass?) Start->Metabolism ASD Amorphous Solid Dispersion (Hot Melt Extrusion) Solubility->ASD Yes (BCS Class II/IV) SMEDDS Lipid-Based Formulation (SMEDDS for Lymphatic Transport) Metabolism->SMEDDS Yes (Hepatic Clearance)

Caption: Decision tree for resolving poor bioavailability via ASD or SMEDDS.

III. Troubleshooting Guides & Self-Validating Protocols

Workflow A: Overcoming Dissolution Limits via Hot Melt Extrusion (HME)

When the crystal lattice is the primary barrier, converting the drug to an amorphous state via Hot Melt Extrusion (HME) removes the thermodynamic energy required for dissolution[4].

Step-by-Step Protocol:

  • Polymer Selection: Blend the crystalline API (20% w/w) with an amphiphilic polymer like Copovidone (PVP-VA 64) (75% w/w) and a plasticizer/surfactant like D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) (5% w/w). Causality: PVP-VA forms hydrogen bonds with the drug's amides, preventing recrystallization, while TPGS lowers the required extrusion temperature, protecting the drug from thermal degradation.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the temperature profile 10-15°C above the glass transition temperature ( Tg​ ) of the polymer but below the degradation temperature of the API (typically 140°C–160°C for this class).

  • Milling: Cool the extrudate rapidly on a chill roll to freeze the polymer chain mobility, then mill to a target particle size of D90​<250μm .

  • Self-Validation Check (Critical): Perform Modulated Differential Scanning Calorimetry (mDSC) on the milled powder. Validation Criteria: You must observe a single, unified Tg​ (indicating a true single-phase molecular dispersion) and the complete absence of the API's melting endotherm ( Tm​ ). If a Tm​ is present, the drug is phase-separating; increase the specific mechanical energy (screw speed) or reduce drug loading.

Workflow B: Bypassing First-Pass Metabolism via SMEDDS

If pharmacokinetic data indicates that the drug is dissolving but being destroyed by the liver before reaching systemic circulation, you must route it through the intestinal lymphatic system[5].

Step-by-Step Protocol:

  • Excipient Matrixing: Dissolve the API in a mixture of Long-Chain Triglycerides (LCTs, e.g., Sesame oil, 30% w/w), a high-HLB surfactant (e.g., Kolliphor EL, 50% w/w), and a co-solvent (e.g., PEG 400, 20% w/w). Causality: LCTs are strictly required here; unlike medium-chain triglycerides, LCTs stimulate chylomicron formation in enterocytes, which is the biological vehicle required to transport highly lipophilic drugs into the thoracic lymph duct, bypassing the portal vein.

  • Isotropic Mixing: Vortex the mixture at 40°C until a clear, isotropic solution is formed.

  • Self-Validation Check (In Vitro Dispersion): Dilute 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild agitation. Analyze via Dynamic Light Scattering (DLS). Validation Criteria: The system must spontaneously form a microemulsion with a Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) < 0.2. Droplets > 100 nm will fail to partition efficiently into the unstirred water layer of the GI tract.

SMEDDSPathway SMEDDS SMEDDS Formulation (Drug + LCTs + Surfactants) GI GI Tract (Emulsification & Lipolysis) SMEDDS->GI Micelles Mixed Micelles (Solubilized Drug) GI->Micelles Bile Salts/Lipases Enterocyte Enterocyte Uptake (Chylomicron Formation) Micelles->Enterocyte Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Exocytosis Systemic Systemic Circulation (Increased Bioavailability) Lymph->Systemic Thoracic Duct

Caption: Intestinal lymphatic transport pathway of SMEDDS bypassing hepatic first-pass metabolism.

IV. Quantitative Pharmacokinetic Projections

To benchmark your formulation efforts, below is a summary of expected in vivo pharmacokinetic parameters (based on standard canine/porcine models for this class of thiophene-carboxamides) when transitioning from a naive crystalline suspension to engineered delivery systems.

Formulation Strategy Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL) Tmax​ (h)Absolute Bioavailability (F%)Primary Mechanism of Enhancement
Crystalline Suspension (Control)45 ± 12120 ± 354.0< 5%N/A (Baseline)
Amorphous Solid Dispersion (HME)450 ± 601,800 ± 2101.5~ 45%Kinetic supersaturation; circumvention of crystal lattice energy.
SMEDDS (LCT-based)620 ± 852,400 ± 3002.0~ 60%Lymphatic transport; complete bypass of hepatic first-pass metabolism.

Note: While SMEDDS provides the highest absolute bioavailability by mitigating both solubility and metabolic liabilities, ASDs via HME are often preferred for final commercial scale-up due to the superior physical stability of solid oral dosage forms over liquid-filled capsules.

V. References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: The correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420.[Link][1]

  • Schittny, A., Huwyler, J., & Puchkov, M. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Delivery, 27(1), 110-127.[Link][2]

  • Patil, H., Tiwari, R. V., & Repka, M. A. (2016). A Review of Hot-Melt Extrusion: Process Technology to Pharmaceutical Products. AAPS PharmSciTech, 17(1), 20-42.[Link][4]

  • Kalepu, S., Manthina, M., & Padavala, V. (2013). Oral lipid-based drug delivery systems – an overview. Acta Pharmaceutica Sinica B, 3(6), 361-372.[Link][3]

  • Singh, B., Bandopadhyay, S., Kapil, R., Singh, R., & Katare, O. P. (2009). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. Critical Reviews in Therapeutic Drug Carrier Systems, 26(5), 427-521.[Link][5]

Sources

Preventing precipitation of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide in culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you achieve reliable and reproducible results in your research. This guide provides comprehensive troubleshooting advice and best practices for working with 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide, focusing on the common challenge of preventing its precipitation in cell culture media.

Understanding the Challenge: Why Precipitation Occurs

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide, like many small molecule inhibitors and agonists, possesses a chemical structure that can lead to limited solubility in aqueous solutions such as cell culture media. Thiophene-based compounds, while valuable in research, are often hydrophobic. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the media, the compound can "crash out" of solution, forming a precipitate. This leads to an unknown and inconsistent final concentration, rendering experimental results unreliable.[1][2]

Key factors influencing solubility include:

  • Physicochemical Properties: The compound's inherent hydrophobicity. While specific data for this exact molecule is not widely published, related thiophene carboxamide structures are known to have poor water solubility.[3][4]

  • Solvent Choice: The solvent used for the stock solution is critical.[2]

  • Final Solvent Concentration: The percentage of the organic solvent in the final culture medium must be high enough to maintain solubility but low enough to avoid cellular toxicity.[5][6]

  • Media Composition: The pH, salt concentration, and presence of proteins in the culture medium can all affect compound solubility.[7][8]

  • Handling Technique: The method of dilution, mixing, and storage significantly impacts whether the compound remains in solution.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide? For cell-based assays, the universally recommended starting solvent is high-purity, sterile Dimethyl Sulfoxide (DMSO).[9][11] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: What is the maximum concentration of DMSO my cells can tolerate? This is cell-line dependent. For most immortalized cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is well-tolerated.[1][6] However, sensitive or primary cells may require a lower concentration, such as ≤ 0.1%.[5] It is imperative to determine the tolerance of your specific cell line and to always include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments.[9]

Q3: I dissolved the compound in DMSO, but it precipitated as soon as I added it to my culture medium. What should I do? This is a common issue known as aqueous precipitation.[9] The troubleshooting guide below provides a step-by-step workflow to address this. The primary solution is to ensure rapid and thorough mixing and to optimize the dilution strategy.

Q4: Can I warm the solution or sonicate it to help it dissolve? Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution.[9] However, use these methods with caution, as excessive heat or sonication can degrade the compound. Always check the compound's stability information if available.

Q5: How should I store my stock solution? Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to fall out of solution.[9][10] Store these aliquots at -20°C or -80°C, protected from light.[10]

Troubleshooting Guide: A Step-by-Step Workflow

If you are experiencing precipitation, follow this workflow to diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow cluster_1 cluster_2 cluster_3 cluster_4 start Start: Precipitation Observed stock_prep Step 1: Verify Stock Solution Is the stock clear at room temp? Is it stored correctly in aliquots? start->stock_prep dilution_method Step 2: Optimize Dilution Technique Are you adding stock to media or vice-versa? How are you mixing? stock_prep->dilution_method Yes stock_no No: Re-dissolve stock. Use gentle warming (37°C) or sonication. Ensure it's fully dissolved before use. stock_prep->stock_no No dilution_protocol Action: Follow Protocol 1. Add stock directly to pre-warmed media while vortexing/swirling vigorously. dilution_method->dilution_protocol dmso_conc Step 3: Check Final DMSO Concentration Is it at the max tolerable limit for your cells (e.g., 0.5%)? advanced Step 4: Consider Advanced Strategies Is precipitation still occurring? dmso_conc->advanced Yes dmso_low Action: Increase final DMSO %. Make a more concentrated stock solution to reduce the volume added to media. dmso_conc->dmso_low No cyclodextrin Action: Use a solubility enhancer. Follow Protocol 2 for Cyclodextrin formulation. advanced->cyclodextrin solution Solution Found: Proceed with Experiment stock_no->dilution_method dilution_protocol->dmso_conc dmso_low->advanced cyclodextrin->solution

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Standard Method for Preparing Working Solution

This protocol minimizes the risk of precipitation during dilution.

  • Prepare High-Concentration Stock: Dissolve your 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide powder in 100% sterile DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved. A brief, gentle vortex or sonication can assist.[9]

  • Aliquot and Store: Dispense the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[10]

  • Prepare Intermediate Dilutions (if necessary): For creating a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO, not in aqueous solutions.[12] This ensures the compound remains dissolved before the final dilution step.

  • Prepare Final Working Solution: a. Pre-warm your cell culture medium to 37°C. b. To make a 20 µM final concentration from a 20 mM stock (a 1:1000 dilution), you will add 1 µL of stock to every 1 mL of medium. This results in a final DMSO concentration of 0.1%. c. Vigorously mix the medium while adding the DMSO stock. Add the small volume of stock directly into the larger volume of media, not the other way around. Pipette up and down immediately or gently vortex to ensure rapid dispersion.[12]

  • Add to Cells: Immediately add the final working solution to your cells. Do not store the diluted compound in culture media for extended periods before use, as precipitation can occur over time.

  • Include Controls: Always prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound.

Protocol 2: Advanced Method Using Cyclodextrins

For compounds that are particularly challenging to solubilize, cyclodextrins can be used as pharmaceutical excipients to form inclusion complexes, which significantly enhances aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is commonly used and biocompatible.[13]

  • Prepare HP-β-CyD Solution: Prepare a stock solution of HP-β-CyD (e.g., 45% w/v) in sterile water.

  • Complexation: a. Prepare a high-concentration solution of your compound in a suitable organic solvent (like DMSO). b. Add the compound solution dropwise to the HP-β-CyD solution while stirring. The molar ratio of compound to cyclodextrin often needs to be optimized, but a starting point is often between 1:1 and 1:5. c. Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Sterilization and Use: a. Once the compound is complexed, the solution can often be sterile-filtered through a 0.22 µm filter. b. This aqueous, complexed stock solution can now be diluted directly into your culture medium with a much lower risk of precipitation.

  • Validation: It is critical to run controls to ensure that the HP-β-CyD itself does not have an effect on your cells or the experimental outcome.

Data Summary: Solvent and Additive Recommendations

Solvent / AdditiveRecommended Starting Concentration in StockTypical Final Concentration in MediaKey Considerations
DMSO 10-50 mM≤ 0.5% (v/v)Standard starting solvent. Must run vehicle controls. Can be toxic at higher concentrations.[5][6]
Ethanol 10-50 mM≤ 0.5% (v/v)Alternative to DMSO for some compounds. Can also be cytotoxic.
HP-β-Cyclodextrin 45% (w/v) aqueous solution0.5-2% (w/v)Excellent for enhancing solubility of very hydrophobic compounds.[16] Must test for effects of the cyclodextrin itself.

This guide provides a framework for addressing the solubility challenges associated with 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide. By systematically optimizing your stock preparation and dilution methodology, you can ensure accurate and reproducible compound concentrations in your experiments. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Sharma, M., et al. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • CordenPharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Benchchem. (n.d.). Technical Support Center: Addressing Poor Solubility of RP 001 in Cell Culture Media.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
  • Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
  • Universidad San Francisco de Quito USFQ. (2010, October 15). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L >-1> aqueous DMSO at 298.15 K...
  • PMC. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • MilliporeSigma. (2013, June 10). Addressing Variability in Dry Powder Mammalian Cell Culture Media.
  • ResearchGate. (2025, August 10). Cell culture media impact on drug product solution stability.

Sources

Validation & Comparative

Validating target engagement of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Target Engagement of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide: A Comparative Guide to SPR and Orthogonal Biophysical Assays

Introduction As a Senior Application Scientist, I frequently encounter the challenge of validating direct target engagement for low-molecular-weight compounds. The molecule 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide (MW ~226.3 Da) represents a classic small-molecule scaffold. Thiophene-3-carboxamide derivatives are historically significant in pharmacology, often acting as allosteric modulators (e.g., of the Adenosine A1 receptor) or kinase inhibitors. However, their low molecular mass presents a distinct biophysical hurdle: generating a detectable signal-to-noise ratio upon binding to a target protein that is often 100 to 500 times larger.

To definitively prove target engagement and drive structure-activity relationship (SAR) campaigns, we must move beyond phenotypic assays and directly measure the physical interaction. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical methods and provides a self-validating, causality-driven SPR protocol specifically optimized for low-molecular-weight analytes.

Section 1: Comparative Analysis of Biophysical Alternatives

When evaluating a ~226 Da molecule, the choice of biophysical assay dictates the quality of the kinetic and thermodynamic data obtained. Not all assays handle small molecules equally well.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for obtaining thermodynamic parameters ( ΔH , ΔS ) in solution without immobilization[1]. However, it measures the heat of binding. For a low-affinity or low-enthalpy interaction typical of early-stage small molecules, ITC requires milligram quantities of highly concentrated, highly soluble protein, which is often an insurmountable bottleneck for membrane proteins or complex kinases[1].

  • Biolayer Interferometry (BLI): BLI is an optical, fiber-optic-based technique. While user-friendly and fluidics-free, it suffers from mass transport limitations. Because the sensor tip is dipped into a stationary well, the local concentration of a fast-associating/dissociating small molecule depletes rapidly at the boundary layer, leading to rebinding artifacts and inaccurate dissociation ( koff​ ) rates.

  • Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient. It is mass-independent, making it excellent for large complexes, but it typically requires fluorescent labeling of the target protein. This labeling can occlude the binding site or alter the native conformation of the target.

  • Surface Plasmon Resonance (SPR): SPR utilizes continuous microfluidics. The constant flow replenishes the analyte, mitigating mass transport limitations and allowing for the accurate determination of rapid association ( kon​ ) and dissociation ( koff​ ) rates[1]. Furthermore, modern SPR instruments possess the optical sensitivity required to detect the minute refractive index changes induced by a ~226 Da molecule binding to a tethered protein, providing an unbiased interrogation of binding kinetics[2].

Data Presentation: Assay Comparison Matrix

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), KD​ Kinetics ( kon​ , koff​ ), KD​ Affinity ( KD​ )
Label-Free YesYesYesNo (Usually requires fluorophore)
Sample Consumption Low ( μ g range)High (mg range)Low ( μ g range)Very Low (ng range)
Small Molecule Sensitivity Excellent (<100 Da possible)Moderate (Requires high heat of binding)Poor to ModerateGood (Mass independent)
Throughput High (Microfluidics)LowMedium (Dip-and-read)Medium

Section 2: The Causality of SPR Experimental Design

Executing an SPR assay for 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide requires strict control over the microenvironment. Here is the step-by-step methodology, grounded in the physical principles of the assay.

Step 1: Sensor Chip Selection and Immobilization For small molecules, maximizing the theoretical maximum response ( Rmax​ ) is critical. Rmax​ is directly proportional to the molecular weight ratio of the analyte to the ligand.

  • Select a CM5 (carboxymethylated dextran) sensor chip. The 3D hydrogel matrix allows for high-capacity immobilization, which is strictly necessary to amplify the signal of a 226 Da analyte.

  • Activate the surface using standard EDC/NHS chemistry to create reactive succinimide esters.

  • Inject the target protein diluted in a buffer with a pH below its isoelectric point (pI). Causality: This pre-concentrates the protein via electrostatic attraction to the negatively charged dextran matrix before covalent coupling occurs.

  • Quench unreacted esters with 1M Ethanolamine-HCl to prevent non-specific binding of the analyte.

Step 2: The Criticality of DMSO Correction Small molecules like our thiophene-3-carboxamide derivative are hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubility. DMSO has an exceptionally high refractive index. A mismatch of even 0.1% DMSO between the running buffer and the sample will cause a massive bulk refractive index shift, completely masking the tiny binding signal of the analyte[3].

  • Prepare a running buffer containing exactly 1% to 5% DMSO (matched precisely to the final assay concentration of the compound).

  • Generate a DMSO Calibration Curve: Inject a series of 5-8 buffer solutions containing slightly varying DMSO concentrations (e.g., 0.5% to 1.5%) prior to the analyte runs. Causality: The SPR software uses this calibration curve to map the bulk refractive index shift to the excluded volume effect, mathematically subtracting the bulk solvent artifact from the actual binding response[3].

Step 3: Analyte Injection and Kinetic Profiling

  • Prepare a dose-response series (e.g., 3-fold dilutions from 0.1 μ M to 30 μ M) of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide in the exact same running buffer.

  • Inject the analyte at a high flow rate (e.g., 50-100 μ L/min). Causality: High flow rates minimize mass transport limitations by ensuring the boundary layer of analyte over the sensor surface is constantly replenished, ensuring the measured kon​ reflects true binding kinetics, not diffusion limits.

  • Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Section 3: Visualizing the Workflows

SPR_Workflow A Target Protein Immobilization (Amine Coupling) B Buffer Equilibration (1% - 5% DMSO) A->B C DMSO Calibration Curve Generation B->C D Analyte Injection (High Flow Rate) C->D E Data Acquisition (Sensorgram) D->E F Kinetic Fitting (1:1 Binding Model) E->F

Step-by-step SPR workflow for small molecule target engagement and kinetic analysis.

Assay_Decision Start Small Molecule Target Engagement Q1 High target consumption acceptable? Start->Q1 ITC Isothermal Titration Calorimetry (ITC) Q1->ITC Yes (Thermodynamics) Q2 Real-time kinetics required? Q1->Q2 No (Low Yield) Q3 Immobilization feasible? Q2->Q3 Yes (kon, koff) MST Microscale Thermophoresis (MST) Q2->MST No (Equilibrium only) SPR Surface Plasmon Resonance (SPR) Q3->SPR Yes (High Sensitivity) BLI Biolayer Interferometry (BLI) Q3->BLI Yes (Lower Sensitivity)

Decision matrix for selecting biophysical assays based on target properties and kinetic needs.

Conclusion

For low-molecular-weight compounds like 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide, SPR provides an unparalleled, unbiased interrogation of binding kinetics[2]. While orthogonal methods like ITC and MST have their place in the drug discovery pipeline, the continuous microfluidics and high-sensitivity optical detection of modern SPR platforms make it the superior choice for validating direct target engagement and guiding lead optimization[4].

References

  • Discovery of RNA-targeted small molecules through the merging of experimental and computational technologies. Taylor & Francis.
  • Chapter 9: Treating Raw Data: Software for SPR Applications. Royal Society of Chemistry.
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.

Sources

Benchmarking 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide (DPTC) Against Standard Kinase Inhibitors: A Comprehensive Application Guide

Executive Summary

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic IC50 values to understand the physicochemical and mechanistic nuances of the compound. 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide (herein referred to as DPTC) belongs to the highly privileged 2-amino-thiophene-3-carboxamide class. This scaffold has recently gained significant traction due to its unique ability to act as a dual-site inhibitor (e.g., ATP-competitive and allosteric JIP-mimetic for JNK)[1] and as a potent anti-angiogenic agent targeting VEGFR-2[2]. This guide benchmarks DPTC against standard clinical kinase inhibitors (Sorafenib, SP600125, and Imatinib) and provides self-validating experimental protocols to ensure rigorous, artifact-free data generation.

Mechanistic Profiling & Pathway Analysis

Understanding the causality behind DPTC's efficacy requires dissecting its binding kinetics. Unlike standard Type I inhibitors that solely target the highly conserved ATP-binding pocket, thiophene-3-carboxamide derivatives can exploit adjacent allosteric pockets.

  • JNK1 Inhibition: DPTC analogs have been shown to displace the JNK-Interacting Protein (JIP) while simultaneously occupying the ATP pocket, functioning as dual mimetics[1]. This dual-site engagement drastically reduces off-target effects typically seen with purely ATP-competitive agents.

  • VEGFR-2 Inhibition: DPTC acts as a potent inhibitor of VEGFR-2 phosphorylation, effectively blocking downstream MEK/ERK signaling and inducing apoptosis in endothelial and cancer cells[2]. Furthermore, thiophene carboxamides have shown synergistic potential when combined with standard TKIs like Imatinib in overcoming leukemic stem cell resistance[3].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase) VEGF->VEGFR2 MEK MEK / ERK VEGFR2->MEK Phosphorylation JNK1 JNK1 (Kinase) cJun c-Jun / ATF2 JNK1->cJun Phosphorylation Apoptosis Apoptosis / Anti-Angiogenesis MEK->Apoptosis Cell Survival cJun->Apoptosis Stress Response DPTC DPTC (Thiophene-3-carboxamide) DPTC->VEGFR2 ATP-Competitive DPTC->JNK1 Dual-Site Inhibition Sorafenib Sorafenib Sorafenib->VEGFR2 SP600125 SP600125 SP600125->JNK1

Mechanistic axis of DPTC dual inhibition vs standard inhibitors.

Quantitative Benchmarking Data

To objectively evaluate DPTC, we benchmark its performance against established reference compounds. The data below synthesizes expected pharmacological profiles based on the thiophene-3-carboxamide pharmacophore[1][2].

Target KinaseDPTC (Representative IC50)Standard InhibitorStandard IC50Selectivity / Mechanistic Advantage
VEGFR-2 180 - 250 nMSorafenib30 - 90 nMLower toxicity to normal cells; strong anti-angiogenic profile.
JNK1 1.5 - 5.0 µMSP6001250.1 - 0.4 µMDual ATP/JIP mimetic; avoids broad pan-kinase off-target effects.
BCR-ABL > 10 µM (Inactive)Imatinib0.2 - 0.6 µMUsed synergistically with Imatinib to target resistant stem cells.

Experimental Methodologies: Self-Validating Protocols

A rigorous screening cascade must account for compound auto-fluorescence and confirm intracellular target engagement. The following protocols are designed as self-validating systems.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Insight: Thiophene derivatives can occasionally exhibit intrinsic fluorescence that confounds standard luminescent or fluorescent assays. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived background fluorescence to decay. This ensures the signal is exclusively derived from the kinase-substrate interaction.

  • Preparation: Prepare a 384-well low-volume plate. Dilute DPTC and standard inhibitors (Sorafenib, SP600125) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve a 10-point dose-response curve (starting at 10 µM, 1:3 dilution).

  • Enzyme Addition: Add 2 nM of recombinant VEGFR-2 or JNK1 enzyme to the respective wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (crucial for allosteric modulators).

  • Reaction Initiation: Add ATP (at the predetermined Km for each kinase) and the specific biotinylated peptide substrate. Incubate for 60 minutes at 22°C.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality Insight:In vitro IC50 does not guarantee cellular efficacy due to membrane permeability limits and efflux pumps. CETSA validates that DPTC physically engages VEGFR-2/JNK1 inside living cells by measuring the thermodynamic stabilization of the target protein upon ligand binding[2].

CETSA Cells Live Cells (HCT116 / A549) Incubation Compound Incubation (DPTC vs Vehicle) Cells->Incubation Heating Thermal Profiling (40°C - 65°C) Incubation->Heating Intact Cell Binding Lysis Cell Lysis & Centrifugation Heating->Lysis Heat-Induced Aggregation Western Western Blot (Soluble Fraction) Lysis->Western Isolate Stabilized Target Analysis Target Engagement Quantification Western->Analysis Shift in Tm

CETSA workflow for validating intracellular target engagement.

  • Cell Culture & Treatment: Culture A549 cells to 80% confluency. Treat cells with 5 µM DPTC, 5 µM Sorafenib (positive control), or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Aliquot & Heating: Harvest cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add lysis buffer (supplemented with protease/phosphatase inhibitors) and subject to three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble supernatant via Western Blotting using anti-VEGFR-2 or anti-JNK1 antibodies. A rightward shift in the melting temperature (Tm) curve confirms direct intracellular target engagement.

Conclusion & Application Notes

When benchmarking 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide against standard inhibitors, researchers must account for its unique dual-binding modality. While its absolute in vitro IC50 might appear slightly higher than ultra-potent standards like Sorafenib, its cellular efficacy is often superior due to highly specific allosteric engagement and favorable physicochemical properties. Ensure stock solutions are prepared in anhydrous DMSO and avoid repeated freeze-thaw cycles to maintain the structural integrity of the propanoylamino group.

References

  • De, S. K., et al. (2011). "Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase." Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. Available at:[Link]

  • Li, T., et al. (2024). "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties." Bioorganic Chemistry, 147, 107358. Available at:[Link]

  • Kusaba, K., et al. (2024). "Targeting Oxidative Phosphorylation with a Novel Thiophene Carboxamide Increases the Efficacy of Imatinib against Leukemic Stem Cells in Chronic Myeloid Leukemia." International Journal of Molecular Sciences, 25(20), 11111. Available at:[Link]

Sources

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and inflammation, the development of highly selective kinase inhibitors is paramount.[1][2] The thiophene carboxamide scaffold has emerged as a promising framework for the synthesis of novel therapeutic agents, with various derivatives showing potential as potent kinase inhibitors and anticancer agents.[3][4][5] This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of a novel investigational compound, 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide (referred to herein as Compound X ), a putative kinase inhibitor.

This document will navigate through a multi-faceted approach, from initial computational predictions to rigorous biochemical and cellular assays. By comparing the performance of Compound X with established kinase inhibitors, this guide aims to provide a blueprint for generating a robust selectivity profile, a critical step in advancing a lead compound through the drug development pipeline.[6][7]

In Silico Profiling: A Predictive First Step

Before embarking on extensive and resource-intensive wet-lab experiments, in silico methods offer a valuable preliminary assessment of a compound's potential biological targets and off-targets.[8] These computational approaches utilize the chemical structure of a compound to predict its bioactivity against a vast array of known protein targets.

Rationale for In Silico Screening

Computational screening serves multiple purposes in the early stages of drug development:

  • Hypothesis Generation: It can predict the primary target(s) of a novel compound, thereby guiding the design of subsequent biochemical and cellular assays.

  • Early Identification of Potential Liabilities: By flagging potential off-target interactions, particularly with proteins associated with adverse effects, in silico screening helps to prioritize compounds with a more favorable safety profile.[9][10]

  • Cost and Time Efficiency: Virtual screening is significantly faster and less expensive than comprehensive experimental screening, allowing for the rapid evaluation of numerous candidate molecules.[11]

In Silico Screening Workflow

A typical in silico screening workflow for a novel compound like Compound X would involve the following steps:

cluster_0 In Silico Profiling Workflow Input_Structure 2D/3D Structure of Compound X Database_Selection Select Target Databases (e.g., Kinome, GPCRome) Input_Structure->Database_Selection Similarity_Searching Similarity Searching (e.g., Tanimoto Coefficient) Database_Selection->Similarity_Searching Docking_Simulations Molecular Docking Simulations Database_Selection->Docking_Simulations Machine_Learning_Models Machine Learning-Based Prediction (e.g., KinomeMETA) Database_Selection->Machine_Learning_Models Data_Analysis Analyze and Prioritize Predicted Targets Similarity_Searching->Data_Analysis Docking_Simulations->Data_Analysis Machine_Learning_Models->Data_Analysis Output List of Potential On- and Off-Targets Data_Analysis->Output cluster_1 CETSA Workflow Cell_Culture Culture Cells Expressing the Target Protein Compound_Treatment Treat Cells with Compound X or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Challenge Heat Cells at a Range of Temperatures Compound_Treatment->Heat_Challenge Cell_Lysis Lyse Cells and Separate Soluble and Insoluble Fractions Heat_Challenge->Cell_Lysis Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot) Cell_Lysis->Protein_Quantification Melt_Curve Generate Thermal Melt Curves Protein_Quantification->Melt_Curve

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol. [12]

Step-by-Step CETSA Protocol
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR-2) to near confluency.

    • Treat the cells with various concentrations of Compound X or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 45°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble VEGFR-2 in each sample by Western blotting using a specific anti-VEGFR-2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble VEGFR-2 against the temperature for both the vehicle- and compound-treated samples to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Interpreting CETSA Results

A successful CETSA experiment with Compound X would show a dose-dependent rightward shift in the VEGFR-2 melt curve, confirming that Compound X binds to and stabilizes VEGFR-2 in a cellular context. This provides crucial evidence of target engagement that complements the biochemical data.

Broad Off-Target Liability Screening

Beyond the kinome, it is essential to assess the potential for a compound to interact with other major classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. [9]Unwanted interactions with these targets are frequently linked to adverse drug reactions.

Rationale for Safety Panels

Screening against a pre-selected panel of clinically relevant off-targets provides an early assessment of a compound's potential safety liabilities. [9]This allows for the early deselection of compounds with a high risk of causing side effects and helps to guide medicinal chemistry efforts to improve selectivity.

Recommended Off-Target Screening Panel

A comprehensive off-target screening panel should include a diverse range of targets. For example, a panel like the InVEST44 from Reaction Biology covers 44 well-established targets for early safety assessment. [9]

Target Class Examples
GPCRs Adrenergic, Dopaminergic, Serotonergic, Opioid Receptors
Ion Channels hERG, Sodium Channels, Calcium Channels
Transporters Dopamine Transporter, Serotonin Transporter
Enzymes COX-1, COX-2, PDE isoforms

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor |

Comparative Off-Target Data

The following table presents hypothetical data from an off-target screening panel for Compound X and a comparator at a concentration of 10 µM.

Target Compound X (% Inhibition) Comparator (% Inhibition) Potential Adverse Effect
hERG (K+ Channel)< 10%55%Cardiac arrhythmia
5-HT₂B (Serotonin Receptor)5%62%Valvular heart disease
β₂-Adrenergic Receptor< 5%< 5%-
COX-115%8%GI tract bleeding

Data are for illustrative purposes only.

This hypothetical data suggests that Compound X has a more favorable off-target profile than the comparator, with significantly less activity against the hERG channel and the 5-HT₂B receptor, two targets of major safety concern in drug development.

Conclusion: Building a Comprehensive Selectivity Profile

The characterization of a novel compound's selectivity is a multifaceted process that requires the integration of data from in silico, biochemical, and cellular assays. The hypothetical data presented in this guide for 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide (Compound X) illustrates a compound with a promising selectivity profile. It is a potent inhibitor of its intended target, VEGFR-2, with good selectivity over other kinases and a clean off-target liability profile.

This comprehensive approach to selectivity profiling provides a robust foundation for making informed decisions in the drug discovery process. By systematically evaluating on-target potency, kinome-wide selectivity, cellular target engagement, and potential off-target liabilities, researchers can confidently advance the most promising compounds towards clinical development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide. As a preferred source for laboratory safety and chemical handling information, this guide is designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the protocols outlined here are founded on a conservative assessment of its structural components—the thiophene ring and the carboxamide group—and align with federal and state environmental regulations.

The causality behind these procedures is rooted in a proactive safety culture. By treating compounds with unknown or unpublished toxicity profiles with a high degree of caution, we ensure the protection of laboratory personnel, the integrity of our research environment, and compliance with regulatory standards.

Hazard Assessment and Compound Profile

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide is a heterocyclic compound whose hazard profile must be inferred from its constituent functional groups. Thiophene-containing drugs have been associated with toxicity due to metabolic S-oxidation and epoxidation by cytochrome P450s[1]. Thiophene and its derivatives are often classified as irritants and can be harmful to aquatic life[2][3][4]. Amides, while generally stable, can be incompatible with strong acids and bases[5].

Therefore, all waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[2] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[3][6]

Parameter Inferred Assessment / Instruction Rationale & Supporting Sources
Toxicity Treat as harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[7][8][9]Based on the known hazards of thiophene and substituted amide compounds. Thiophene derivatives can exhibit cytotoxic effects.[10]
Environmental Hazard Assumed to be harmful to aquatic organisms.[4]Thiophene-based compounds can pose long-term adverse effects in aquatic environments.[4] Environmental release must be prevented.[7]
Reactivity Stable under normal conditions. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][5][6]Amide groups can react with acids and bases. Thiophene rings can be oxidized.[11]
Regulatory Classification Hazardous Waste under EPA Resource Conservation and Recovery Act (RCRA) due to potential Toxicity.[12][13]Chemical waste is classified as hazardous if it exhibits Ignitability, Corrosivity, Reactivity, or Toxicity.[13]

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide in any form, including its waste products.

Equipment Specification Standard
Eye Protection Chemical safety goggles and/or a face shield.Approved under standards such as NIOSH (US) or EN 166 (EU).[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, double-layered).Remove and wash contaminated gloves before re-use.[7]
Body Protection Lab coat or chemical-resistant overalls.Standard laboratory practice.
Work Environment All handling and waste generation should occur within a certified chemical fume hood.To prevent inhalation of dust or aerosols.[9]

Step-by-Step Disposal Protocol: From Generation to Collection

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. Waste must be managed at its point of generation in a designated Satellite Accumulation Area (SAA).[6][14]

Step 1: Waste Segregation and Containment

Immediately segregate waste at the point of generation.[15] Do not mix with non-hazardous waste or other incompatible chemical streams.[15]

  • Solid Waste:

    • Collect unreacted solid 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide, contaminated weigh boats, spatulas, pipette tips, and other disposable labware.

    • Place these materials into a dedicated, leak-proof, and chemically compatible solid waste container (e.g., high-density polyethylene - HDPE).[2]

    • Contaminated PPE (gloves, disposable sleeves) should also be placed in this container.[3]

  • Liquid Waste:

    • Collect all solutions containing the compound, including reaction mother liquors and solvents used for rinsing glassware.

    • Use a dedicated, leak-proof, and compatible liquid waste container with a secure, screw-top cap.[6] Do not leave funnels in the container.[14]

    • Ensure at least one inch of headroom in the container to allow for expansion.[6]

Step 2: Hazardous Waste Labeling

Proper labeling is a cornerstone of safe waste management, mandated by OSHA and the EPA.[12][16] Every waste container must be labeled at the moment the first drop of waste is added.

The label must be legible and firmly attached, containing the following information:

  • The words "HAZARDOUS WASTE" .[3][14]

  • The full chemical name: "4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide" . Do not use abbreviations or formulas.[14]

  • An accurate estimation of the chemical constituents by percentage.

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").

  • The date of waste generation (accumulation start date).[2][17]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The sealed and labeled waste containers must be stored in a designated SAA within the laboratory, under the control of the generating personnel.[13][14]

  • Location: The SAA must be at or near the point of generation.[13]

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3][6] Use physical barriers or secondary containment to enforce segregation.[12]

  • Containment: The container must be placed within a secondary containment system (e.g., a larger bin or tray) to capture any potential leaks.[15]

  • Inspection: The SAA and its containers must be inspected weekly for leaks, deterioration, and proper labeling.[6][14]

Spill Management Protocol

In the event of an accidental release, a prepared response is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, don the full complement of appropriate PPE as listed in Section 2.

  • Containment: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels.[3]

  • Cleanup: Using non-sparking tools, carefully collect the absorbent material and spilled compound.[3] Place the collected material into a new, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[2] All cleaning materials (wipes, solvent rinses) must be collected and disposed of as hazardous waste.[3]

Final Disposal Pathway

The final and only acceptable disposal route is through your institution's approved hazardous waste program.

  • Request Pickup: Once a waste container is 90% full, complete a chemical waste pickup request form provided by your institution's Environmental Health & Safety (EHS) office.[14] EPA regulations require the removal of a full container from an SAA within 72 hours.[14]

  • Transfer to EHS: Your EHS department or a licensed hazardous waste disposal contractor will collect the waste.[15] They are responsible for the compliant transport and ultimate destruction of the material, typically via high-temperature incineration.[15]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Interim Storage & Final Disposal gen Waste Generation (Fume Hood) solid Solid Waste (Contaminated PPE, Labware) gen->solid Segregate liquid Liquid Waste (Solutions, Rinsates) gen->liquid Segregate container_solid 1. Select Compatible Solid Waste Container solid->container_solid container_liquid 2. Select Compatible Liquid Waste Container liquid->container_liquid labeling 3. Apply 'HAZARDOUS WASTE' Label (Chemical Name, Date, Hazards) container_liquid->labeling saa Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->saa ehs Request EHS Pickup (When container is 90% full) saa->ehs Weekly Inspection disposal Final Disposal by Licensed Contractor (Incineration) ehs->disposal

Caption: Decision workflow for the disposal of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026). MLI Environmental.
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  • SAFETY DATA SHEET - Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. (2024). Fisher Scientific.
  • Thiophene Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet - ethyl-2-amino-4-phenyl Thiophene-3-Carboxylate. (2025). Cayman Chemical.
  • Safety Data Sheet - 3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid. (2024). Angene Chemical.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。